2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide

Description

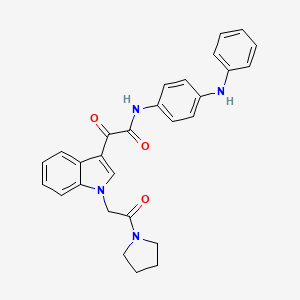

This compound features a structurally complex scaffold comprising:

- Indole core: A 1H-indol-3-yl group substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain at the N1 position.

- Acetamide backbone: A central 2-oxoacetamide moiety linked to a 4-(phenylamino)phenyl group.

- Pyrrolidinyl and phenylamino substituents: The pyrrolidine ring introduces conformational rigidity, while the para-substituted phenylamino group may enhance π-π stacking interactions in biological targets .

Its synthesis likely involves multi-step functionalization of indole derivatives, such as Vilsmeier–Haack formylation and nucleophilic substitution, as seen in analogous indole-based syntheses .

Properties

IUPAC Name |

N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-26(31-16-6-7-17-31)19-32-18-24(23-10-4-5-11-25(23)32)27(34)28(35)30-22-14-12-21(13-15-22)29-20-8-2-1-3-9-20/h1-5,8-15,18,29H,6-7,16-17,19H2,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHVYHONSVOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. The inhibition of these receptors can disrupt downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, differentiation, and survival. The nature of these interactions involves binding to the ATP-binding site of the FGFRs, thereby preventing their activation and subsequent signal transduction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion. By targeting FGFRs, it interferes with cell signaling pathways that are essential for tumor growth and metastasis. Additionally, this compound can modulate gene expression and alter cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a decrease in the phosphorylation of key signaling proteins, such as ERK and Akt, which are involved in cell proliferation and survival. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against FGFRs over extended periods. Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens and monitoring cellular responses during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing potential side effects. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body. The involvement of cytochrome P450 enzymes in its metabolism can influence the rate of clearance and the formation of active or inactive metabolites. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with specific proteins or lipids. The subcellular distribution of this compound can influence its ability to modulate signaling pathways, gene expression, and metabolic processes, thereby affecting its overall biological activity.

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(phenylamino)phenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available indole derivatives and pyrrolidine precursors. The synthetic pathway generally includes the formation of the indole core, followed by the introduction of the pyrrolidine and acetamide functionalities.

The biological activity of this compound has been primarily studied in the context of cancer research. It exhibits significant inhibition of RNA polymerase I (Pol I), leading to nucleolar stress characterized by the degradation of RPA194 and translocation of nucleolin (NCL) from the nucleolus to the nucleoplasm. These effects are indicative of its potential as an anticancer agent.

Case Studies

- U2OS Osteosarcoma Cells : In studies conducted on U2OS cells, the compound demonstrated a submicromolar IC50 for RPA194 degradation (0.05 ± 0.04 µM) and NCL translocation (0.07 ± 0.06 µM) . This suggests a potent effect on Pol I transcription inhibition.

- Pharmacokinetics : The pharmacokinetic profile showed a half-life of approximately 2.5 hours after intraperitoneal administration in animal models, with an in vitro half-life of 57 minutes in human liver microsomal stability assays . This indicates reasonable metabolic stability, which is crucial for therapeutic applications.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly influence its biological activity. For instance, alterations in the cLogD values (ranging from -0.15 to 3.7) were correlated with changes in potency across various derivatives .

| Compound | cLogD | IC50 (RPA194 Degradation) | IC50 (NCL Translocation) |

|---|---|---|---|

| Parent Compound | 0.01 | 0.05 µM | 0.07 µM |

| Derivative A | 1.53 | 0.10 µM | 0.12 µM |

| Derivative B | -0.15 | 0.20 µM | 0.25 µM |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Key Observations:

Indole Modifications: The target compound’s pyrrolidin-1-yl group contrasts with ethyl or methoxy substituents in analogues . Pyrrolidine’s cyclic amine may enhance hydrogen bonding compared to linear alkyl chains. The 4-(phenylamino)phenyl group differs from 4-methoxyphenyl in ’s compound, suggesting divergent electronic profiles (electron-rich vs. electron-deficient aromatic systems).

antiviral activity). Derivatives in with simpler phenylaminoethyl substituents exhibit lower molecular weights (~250–350 g/mol) and broader therapeutic applications (antidiabetic, antimicrobial) .

Physicochemical and Pharmacokinetic Properties

- Solubility: The pyrrolidin-1-yl group (basic pKa ~11) may improve water solubility compared to non-polar substituents like 4-nitrophenyl in 5h .

- Thermal Stability : High melting points (e.g., 174–175°C for 5g ) correlate with crystalline acetamide derivatives. The target compound’s melting point is unreported but likely influenced by its rigid indole-pyrrolidine system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.